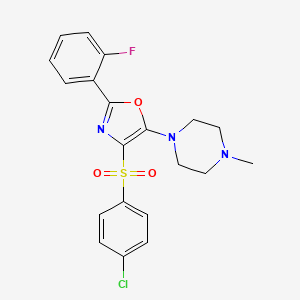

4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole

描述

4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenylsulfonyl group, a 2-fluorophenyl group, and a 4-methylpiperazine moiety. Its molecular weight is 431.9 g/mol, with a computed XLogP3 value of 4.4, indicating moderate lipophilicity .

属性

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O3S/c1-24-10-12-25(13-11-24)20-19(29(26,27)15-8-6-14(21)7-9-15)23-18(28-20)16-4-2-3-5-17(16)22/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYBIRBICYKWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole core, followed by the introduction of the chlorophenyl, fluorophenyl, and methylpiperazinyl groups through various substitution and coupling reactions. Key steps may include:

Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

Introduction of the Chlorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using chlorobenzene derivatives.

Attachment of the Fluorophenyl Group: This can be accomplished through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Incorporation of the Methylpiperazinyl Group: This step may involve nucleophilic substitution reactions using methylpiperazine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学研究应用

4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole has a wide range of scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its chemical properties may be exploited in the design of advanced materials, such as polymers or nanomaterials.

Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and molecular interactions.

Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.

作用机制

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on substituent variations, physicochemical properties, and reported bioactivities.

Table 1: Structural and Property Comparison

Substituent-Driven Property Differences

- Halogen Effects: Replacement of the 4-chlorophenylsulfonyl group with a 4-methylphenylsulfonyl group (as in the analog from ) retains isostructurality but alters electronic properties.

- Heterocyclic vs. This correlates with higher XLogP3 (5.1 vs. 4.4) and reduced solubility .

- Methylpiperazine vs. Sulfanyl Groups : The methylpiperazine moiety in the target compound enhances basicity (pKa ~8.5), favoring solubility in acidic environments. In contrast, sulfanyl-containing analogs (e.g., ) exhibit higher lipophilicity and membrane permeability .

Structural and Crystallographic Insights

- Isostructurality: The target compound’s chlorophenylsulfonyl group allows isostructural packing with bromo analogs, as seen in related thiazole derivatives (e.g., ). Minor adjustments in crystal packing accommodate halogen size differences without disrupting overall lattice stability .

- This contrasts with rigid triazole derivatives (e.g., ) that exhibit fixed geometries .

生物活性

4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 397.83 g/mol. The structure features a piperazine ring, which is known for enhancing biological activity through interactions with various biological targets.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study conducted on related sulfonamide derivatives demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it has been associated with strong inhibitory effects against urease, an enzyme implicated in various pathological conditions . The IC50 values for several derivatives were reported, indicating their potency in inhibiting enzyme activity.

3. Anticancer Properties

In vitro studies have suggested that oxazole derivatives can induce apoptosis in cancer cell lines. Docking studies revealed that these compounds interact effectively with proteins involved in cancer progression, suggesting a mechanism for their anticancer activity .

Case Study 1: Antibacterial Screening

In a recent study, a series of synthesized compounds including derivatives of the target molecule were screened for antibacterial activity. The results showed that certain modifications to the piperazine ring enhanced activity against specific bacterial strains. Compounds with additional fluorine substituents demonstrated increased efficacy .

Case Study 2: Enzyme Interaction Studies

Molecular docking simulations were conducted to understand the binding affinity of the compound with urease. The results indicated that the sulfonamide group plays a critical role in binding interactions, leading to significant inhibition of urease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。